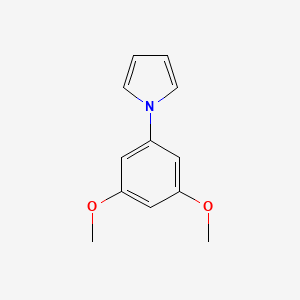
1-(3,5-Dimethoxyphenyl)pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3,5-Dimethoxyphenyl)pyrrole” is a heterocyclic compound that belongs to the pyrrole family. It has a CAS Number of 39779-23-2 and a molecular weight of 203.24 . The IUPAC name for this compound is 1-(3,5-dimethoxyphenyl)-1H-pyrrole .
Synthesis Analysis
The synthesis of pyrrole derivatives like “1-(3,5-Dimethoxyphenyl)pyrrole” often involves the Paal-Knorr Pyrrole Synthesis, which is a reaction that forms a pyrrole ring from a 1,4-diketone and an amine . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Molecular Structure Analysis
The molecular structure of “1-(3,5-Dimethoxyphenyl)pyrrole” can be represented by the InChI code: 1S/C12H13NO2/c1-14-11-7-10(8-12(9-11)15-2)13-5-3-4-6-13/h3-9H,1-2H3 . This indicates that the compound consists of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .
Applications De Recherche Scientifique
Highly Luminescent Polymers
Polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, a relative of 1-(3,5-Dimethoxyphenyl)pyrrole, exhibit strong fluorescence, high quantum yields, and solubility in common organic solvents. These polymers' optical and electrochemical properties make them suitable for applications in organic electronics and luminescent materials. Such characteristics are particularly relevant for the development of new optoelectronic devices, highlighting their importance in materials science (Zhang & Tieke, 2008).
Photoluminescent Conjugated Polymers
A series of π-conjugated polymers incorporating 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and 1,4-phenylene units has been synthesized. These polymers display strong photoluminescence and high photochemical stability, making them suitable for electronic applications. Their good solubility and processability into thin films are advantageous for creating optoelectronic devices, indicating the potential of 1-(3,5-Dimethoxyphenyl)pyrrole derivatives in advanced material applications (Beyerlein & Tieke, 2000).
Tubulin-Binding Analogs for Antitumor Activity
Derivatives related to 1-(3,5-Dimethoxyphenyl)pyrrole have been studied for their microtubule depolymerization activity, crucial for developing antitumor agents. The presence of appropriately positioned acceptors for Cys241β in the hydrophobic subpocket A of tubulin is key to this activity. Such studies help in understanding the structural requirements for the design of new antitumor compounds (Da et al., 2013).
Novel Nanomaterials for Optoelectronics
Transparent hybrid silica materials encapsulating porphyrin derivatives synthesized from pyrrole and dimethoxybenzaldehyde have shown promise for optoelectronic devices. These materials, characterized by advanced spectroscopic methods, exhibit unique nanostructures and fluorescence properties. This underscores the role of 1-(3,5-Dimethoxyphenyl)pyrrole derivatives in creating new nanomaterials for cutting-edge applications (Fagadar-Cosma et al., 2009).
Organic Thin Film Transistors
Copolymers based on pyrrolo[3,4-c]pyrrole-1,3-dione have been used to achieve promising p-channel charge transport performance in organic thin film transistors. The high LUMO levels and hole mobility of these polymers highlight their potential in semiconductor applications, emphasizing the versatile applicability of 1-(3,5-Dimethoxyphenyl)pyrrole derivatives in electronics (Guo, Sun, & Li, 2014).
Orientations Futures
While specific future directions for “1-(3,5-Dimethoxyphenyl)pyrrole” are not mentioned in the search results, pyrrole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities . They continue to be explored for their potential applications in drug discovery .
Propriétés
IUPAC Name |
1-(3,5-dimethoxyphenyl)pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-14-11-7-10(8-12(9-11)15-2)13-5-3-4-6-13/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOKAWAMZKTGRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80309780 |
Source


|
| Record name | 1-(3,5-dimethoxyphenyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80309780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-1H-pyrrole | |
CAS RN |
39779-23-2 |
Source


|
| Record name | NSC215976 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,5-dimethoxyphenyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80309780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

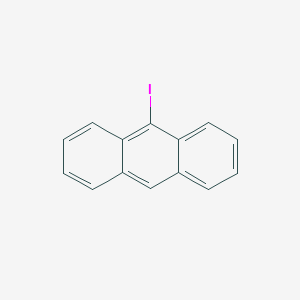
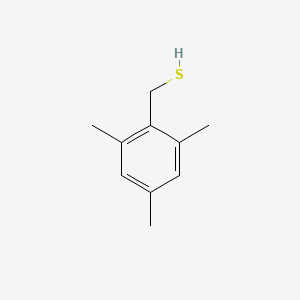
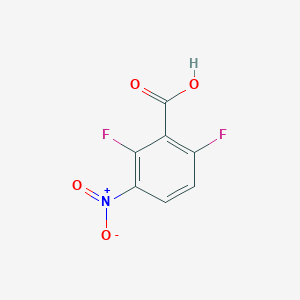
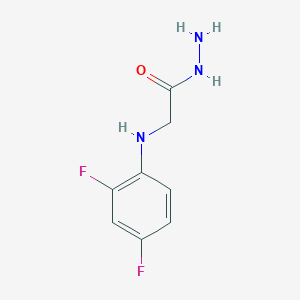
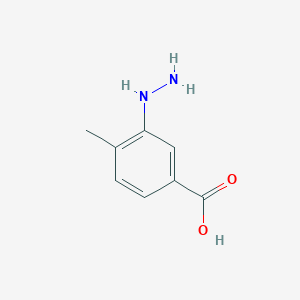
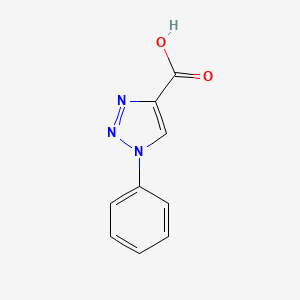
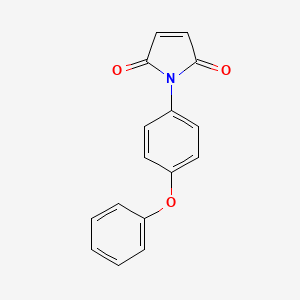
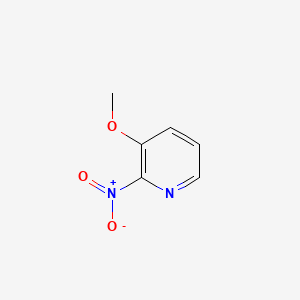
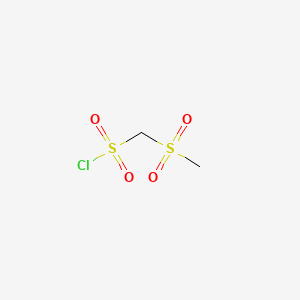
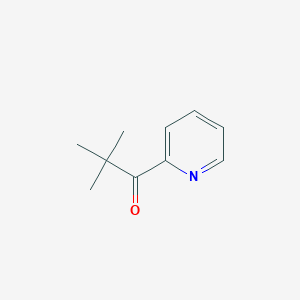
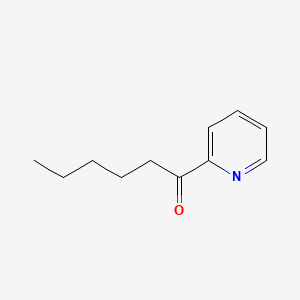
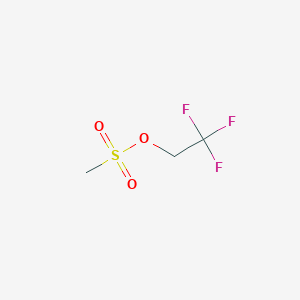
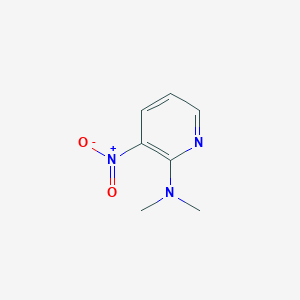
![Spiro[3.5]nonan-1-one](/img/structure/B1296620.png)